molecular formula C23H25N3O3S B10996746 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B10996746
M. Wt: 423.5 g/mol
InChI Key: SNNCLECRGUQAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • The synthesis of this compound involves a three-step protocol:

        Mannich Reaction: The starting materials undergo a Mannich reaction, resulting in the formation of the piperazine ring.

        Thiazole Formation: The piperazine intermediate reacts with a thiazole precursor, leading to the desired thiazole ring.

        Ketone Formation: Finally, the ketone group is introduced to complete the structure.

    • Industrial production methods may vary, but these synthetic steps provide a foundation for large-scale synthesis.
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions and substituents. For example, reduction could yield the corresponding amine.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (enzymes, receptors, etc.).

      Medicine: Assess its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Consider applications in materials science, catalysis, or drug development.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mechanism, including pathways and cellular responses.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features, such as the combination of piperazine, thiazole, and ketone.

      Similar Compounds: While I don’t have specific names, explore related structures with similar motifs (e.g., other piperazine derivatives).

    Remember that this compound’s potential lies in its versatility—bridging chemistry, biology, and medicine. Researchers continue to explore its applications and mechanisms

    Biological Activity

    The compound 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is a synthetic derivative that has garnered attention for its potential biological activity. This article reviews the existing literature on its pharmacological properties, including its efficacy against various diseases, mechanisms of action, and structure-activity relationships (SAR).

    Chemical Structure and Properties

    The compound features a piperazine ring and a thiazole moiety, both of which are known for their biological significance. The methoxyphenyl groups enhance lipophilicity and potentially increase the compound's ability to cross biological membranes.

    Anticancer Activity

    Research indicates that compounds containing thiazole and piperazine structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including colon carcinoma and lung adenocarcinoma. The presence of methoxy groups in the phenyl rings has been correlated with increased cytotoxicity.

    CompoundCell LineIC50 (µM)Mechanism of Action
    1HCT-1510.5Induction of apoptosis
    2A54915.2Inhibition of Mcl-1 expression

    Table 1: Anticancer activity of thiazole-containing compounds

    Neuropharmacological Effects

    The piperazine moiety is often associated with neuropharmacological effects. Compounds similar to our target have demonstrated anticonvulsant properties in various animal models. For example, a related compound showed significant efficacy in reducing seizure activity with a median effective dose (ED50) of 18.4 mg/kg.

    The biological activity of This compound is believed to stem from multiple mechanisms:

    • Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
    • Apoptosis Induction : The activation of apoptotic pathways has been observed, particularly through the downregulation of anti-apoptotic proteins such as Mcl-1.

    Structure-Activity Relationship (SAR)

    The SAR studies reveal that modifications in the methoxy groups significantly affect the biological activity. For example:

    • Methoxy Substitution : The position and number of methoxy substituents on the phenyl rings influence both lipophilicity and potency.
    • Thiazole Ring Variations : Alterations in the thiazole structure can enhance or diminish anticancer activity, indicating that specific electronic properties are crucial for efficacy.

    Case Studies

    Several case studies highlight the potential therapeutic applications of this compound:

    • Study on Colon Cancer :
      • Researchers synthesized a series of thiazole derivatives and tested their effects on HCT-15 cells.
      • Results indicated that compounds with methoxy substitutions had significantly lower IC50 values compared to those without.
    • Anticonvulsant Activity Assessment :
      • A study evaluated the anticonvulsant effects using the pentylenetetrazol (PTZ) model.
      • The compound exhibited a protective index indicating its potential as an anticonvulsant agent.

    Properties

    Molecular Formula

    C23H25N3O3S

    Molecular Weight

    423.5 g/mol

    IUPAC Name

    1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

    InChI

    InChI=1S/C23H25N3O3S/c1-28-20-7-3-5-17(13-20)23-24-18(16-30-23)14-22(27)26-11-9-25(10-12-26)19-6-4-8-21(15-19)29-2/h3-8,13,15-16H,9-12,14H2,1-2H3

    InChI Key

    SNNCLECRGUQAJJ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.